(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile
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Overview
Description
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound that features a unique structure combining indole, phenyl, thiophene, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the phenyl and thiophene intermediates. The final step involves the coupling of these intermediates under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(thiophen-2-yl)prop-2-enenitrile: shares similarities with other indole-based compounds, such as indole-3-carbinol and indomethacin.
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and 2-thiophenemethanol.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
(E)-3-[4-(3-formylindol-1-yl)phenyl]-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2OS/c23-13-17(22-6-3-11-26-22)12-16-7-9-19(10-8-16)24-14-18(15-25)20-4-1-2-5-21(20)24/h1-12,14-15H/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVCGFXRWJKNIX-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CS4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=CS4)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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